2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde
Description
Significance of Benzaldehyde (B42025) and Dioxolane Moieties in Contemporary Organic Synthesis
Benzaldehyde, the simplest aromatic aldehyde, is a cornerstone of organic chemistry, serving as a precursor for a vast array of compounds. nih.gov Its aldehyde group is highly reactive and participates in a multitude of transformations, including condensations, oxidations, and reductions. nih.gov This reactivity makes it a valuable starting material for the synthesis of pharmaceuticals, fragrances, dyes, and polymers. nih.govwikipedia.org
The dioxolane group, a cyclic acetal (B89532), is frequently employed as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols in multi-step syntheses. chemicalbook.comresearchgate.net Its stability under various reaction conditions, coupled with its facile introduction and removal, makes it an indispensable tool for chemists. thegoodscentscompany.comrsc.org By masking a reactive carbonyl group, the dioxolane moiety allows for chemical modifications on other parts of a molecule without interference. thegoodscentscompany.com
Overview of the Current Research Landscape for 2-(beilstein-journals.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde
While specific research exclusively focused on 2-( beilstein-journals.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde is not extensively documented in publicly available literature, the broader context of research on salicylaldehyde (B1680747) derivatives and benzaldehyde acetals provides a strong foundation for understanding its potential. rsc.orggoogle.com The synthesis of analogous dialdehydes from salicylaldehyde and vanillin (B372448) through Williamson ether synthesis has been reported, suggesting a viable synthetic route. google.com Research on the synthesis of 1,3-dioxolanes from substituted benzaldehydes further supports the feasibility of constructing the target molecule. nih.gov The primary focus of related research lies in the development of synthetic methodologies for ortho-substituted benzaldehydes and the exploration of their utility as precursors for heterocyclic compounds and other complex architectures. google.com
Table 1: Physicochemical Properties of 2-( beilstein-journals.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde
| Property | Value |
| CAS Number | 23145-22-4 |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
This data is compiled from publicly available chemical supplier information.
Aims and Scope of Academic Inquiry into the Compound's Synthetic Utility and Chemical Reactivity
Academic inquiry into compounds like 2-( beilstein-journals.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde is driven by several key objectives. A primary aim is the development of novel synthetic strategies that leverage the unique combination of functional groups. The aldehyde can serve as a handle for various carbon-carbon bond-forming reactions, while the dioxolane can act as a latent carbonyl group or a directing group in certain transformations.
The scope of investigation includes:
Exploration of Intramolecular Reactions: The proximity of the aldehyde and the ether-linked dioxolane raises the possibility of intramolecular cyclization reactions to form novel heterocyclic systems.
Use as a Bifunctional Building Block: The compound can be utilized as a synthon in multicomponent reactions, where both the aldehyde and the protected carbonyl (after deprotection) can participate in sequential or one-pot transformations.
Investigation of Reactivity and Selectivity: Understanding the chemoselectivity of the aldehyde group in the presence of the dioxolane and ether functionalities is crucial for its application in complex syntheses. This includes studying its behavior in various named reactions and under different catalytic conditions.
Table 2: Potential Synthetic Transformations of the Aldehyde Group
| Reaction Type | Reagents and Conditions | Potential Product |
| Aldol (B89426) Condensation | Ketone, Base | α,β-Unsaturated ketone |
| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |
| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
| Oxidation | Oxidizing agent (e.g., KMnO₄, PCC) | Carboxylic acid |
| Reduction | Reducing agent (e.g., NaBH₄, LiAlH₄) | Primary alcohol |
This table presents general reactions applicable to the benzaldehyde moiety and serves as a theoretical framework for the reactivity of the target compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-7-9-3-1-2-4-10(9)15-8-11-13-5-6-14-11/h1-4,7,11H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZGDWZGRFXBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590069 | |
| Record name | 2-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-22-4 | |
| Record name | 2-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 1 2 Dioxolan 2 Ylmethoxy Benzaldehyde
Established Synthetic Routes to 2-(wikipedia.orgresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde
The synthesis of 2-( wikipedia.orgresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde can be achieved through several established methods. These routes primarily involve the formation of the ether linkage and the dioxolane ring, often in a multi-step sequence.
Condensation Reactions for the Formation of the Dioxolane Ring
The formation of the 1,3-dioxolane (B20135) ring is a cornerstone of many synthetic strategies. This is typically achieved through the acid-catalyzed condensation of a diol, such as ethylene (B1197577) glycol, with a carbonyl compound. In the context of synthesizing analogs of the target molecule, a common approach involves the reaction of a benzaldehyde (B42025) derivative with ethylene glycol. For instance, the synthesis of 2-(4-formylphenyl)-1,3-dioxolane is accomplished by reacting terephthalaldehyde (B141574) with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as toluene (B28343), with azeotropic removal of water to drive the reaction to completion. A similar strategy could be employed on a precursor to the target molecule where the aldehyde is already in place.
A general representation of this reaction is the acetalization of benzaldehyde with ethylene glycol to form a cyclic acetal (B89532). This reaction is typically reversible and driven forward by the removal of water. profistend.info
Table 1: Acetalization of Benzaldehyde with Ethylene Glycol
| Reactants | Catalyst | Solvent | Conditions | Product |
|---|
This fundamental reaction highlights the feasibility of forming the dioxolane ring structure present in the target compound.
Acetalization of Benzaldehyde Derivatives in the Synthesis of Analogues
The acetalization of benzaldehyde derivatives is a widely used protective strategy in multi-step organic synthesis. This method can be applied to the synthesis of analogues of 2-( wikipedia.orgresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde. For example, various substituted benzaldehydes can be converted to their corresponding 1,3-dioxolanes under mild, chemoselective conditions. This allows for subsequent chemical transformations on other parts of the molecule without affecting the aldehyde group. A variety of catalysts, including solid acid catalysts and metal-organic frameworks, have been developed to facilitate this transformation under environmentally benign conditions. researchgate.net
Multi-Step Synthesis Approaches Utilizing Precursors (e.g., 2-Bromobenzaldehyde)
A highly plausible and direct route to 2-( wikipedia.orgresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde is a multi-step synthesis commencing with a readily available precursor. One such strategic approach is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.
In a proposed synthesis for the target molecule, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) would first be deprotonated with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) to form the corresponding phenoxide. This nucleophile is then reacted with 2-(bromomethyl)-1,3-dioxolane. The bromide on the dioxolane derivative is an excellent leaving group, facilitating the SN2 reaction to form the desired ether linkage.
Proposed Synthesis via Williamson Ether Synthesis:
Deprotonation of Salicylaldehyde: Salicylaldehyde is treated with a base like potassium carbonate in DMF.
Nucleophilic Attack: The resulting phenoxide attacks 2-(bromomethyl)-1,3-dioxolane.
Work-up: The reaction mixture is worked up to isolate the final product, 2-( wikipedia.orgresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde.
This method offers a straightforward and efficient pathway to the target compound, leveraging a classic and reliable organic reaction.
Advanced Synthetic Transformations Incorporating Dioxolane Moieties
Beyond the established routes, advanced synthetic methodologies offer more sophisticated and often more efficient ways to construct molecules like 2-( wikipedia.orgresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde and its derivatives.
Metalation Reactions in the Functionalization of Related Dioxolane-Containing Heterocycles
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles.
For a molecule like 2-methoxybenzaldehyde, a close analog to the ether portion of the target compound, the methoxy (B1213986) group can act as a DMG. wikipedia.org This allows for the introduction of substituents at the C6 position (ortho to the methoxy group). This strategy could be hypothetically applied to 2-( wikipedia.orgresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde to introduce further functionality onto the benzene (B151609) ring, assuming the aldehyde group is appropriately protected or the reaction conditions are carefully controlled. The aldehyde itself can also be transiently protected and converted into a directing group. harvard.edu
Table 2: Directed Ortho-Metalation of Anisole (An Illustrative Example)
| Substrate | Reagent | Electrophile | Product |
|---|---|---|---|
| Anisole | n-Butyllithium | CO2, then H+ | 2-Methoxybenzoic acid |
Catalytic Approaches in the Formation of Aryl-Dioxolane Linkages
Modern catalytic methods provide powerful alternatives for forming the key C-O ether bond in 2-( wikipedia.orgresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of aryl ethers.
A potential catalytic route to the target compound could involve the palladium-catalyzed coupling of a 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde (B122850) or 2-iodobenzaldehyde) with an alcohol containing the dioxolane moiety, such as (1,3-dioxolan-2-yl)methanol. These reactions often employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. This approach offers the advantage of creating the aryl-ether bond under potentially milder conditions and with greater functional group tolerance compared to classical methods.
Another advanced catalytic approach is the aerobic oxidation of benzylic alcohols to aldehydes using palladium-based catalysts. nih.gov While not directly forming the ether linkage, this methodology could be integrated into a synthetic sequence where an alcohol precursor is oxidized to the final benzaldehyde product in a late-stage transformation.
Optimization of Reaction Conditions for Scalable Synthesis
Step 1: Protection of Salicylaldehyde
The aldehyde group in salicylaldehyde is reactive towards the basic conditions often employed in Williamson ether synthesis. Therefore, it is advantageous to protect it as an acetal. The reaction of salicylaldehyde with ethylene glycol in the presence of an acid catalyst forms the corresponding 1,3-dioxolane.
For scalable synthesis, the choice of catalyst and the method of water removal are critical. While strong mineral acids can be effective, they can also lead to side reactions and difficult workups on a large scale. Solid acid catalysts or milder acids like p-toluenesulfonic acid (PTSA) are often preferred. To drive the equilibrium towards the product, azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene is a common and scalable strategy. The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete conversion of the starting material.
Step 2: Williamson Ether Synthesis
The core of the synthesis is the Williamson ether synthesis, which involves the reaction of the phenoxide of the protected salicylaldehyde with an alkylating agent, in this case, 2-(bromomethyl)-1,3-dioxolane or a related electrophile. The efficiency of this SN2 reaction is highly dependent on the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst. masterorganicchemistry.com
Influence of Base and Solvent: A variety of bases can be used to deprotonate the phenolic hydroxyl group, including alkali metal hydroxides (NaOH, KOH), carbonates (K2CO3, Cs2CO3), and hydrides (NaH). For large-scale operations, inorganic bases like potassium carbonate are often favored due to their lower cost and easier handling compared to sodium hydride. The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) promote the SN2 reaction by solvating the cation of the base, leaving the phenoxide anion more nucleophilic. chem-station.com
Role of Phase-Transfer Catalysts: To enhance the reaction rate and allow for the use of less expensive and less hazardous solvent systems, such as toluene or a biphasic water-organic solvent system, a phase-transfer catalyst (PTC) is often employed. researchgate.netresearchgate.net Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) are effective in transporting the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the alkylating agent occurs. utahtech.edu This can lead to milder reaction conditions, shorter reaction times, and higher yields, all of which are advantageous for scalable synthesis.
Temperature and Reaction Time: The reaction temperature is a key parameter to optimize. Higher temperatures generally increase the reaction rate but can also lead to side reactions, such as elimination if the alkylating agent is susceptible. A careful balance must be struck to achieve a reasonable reaction time without compromising the yield and purity of the product. Typical temperatures for Williamson ether synthesis range from room temperature to the reflux temperature of the solvent.
The following interactive data table summarizes the impact of various reaction parameters on the yield and reaction time for the Williamson ether synthesis step in the production of 2-( researchgate.netresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde, based on established principles for similar reactions.
Table 1: Optimization of Williamson Ether Synthesis for 2-( researchgate.netresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde
| Parameter | Variation | Effect on Yield | Effect on Reaction Time | Notes |
| Base | K₂CO₃ | Good to Excellent | Moderate | A common, cost-effective choice for scalable synthesis. |
| NaOH | Moderate to Good | Fast | Can lead to side reactions if not carefully controlled. | |
| NaH | Excellent | Fast | More expensive and requires anhydrous conditions; handling can be hazardous on a large scale. | |
| Solvent | DMF | Excellent | Fast | High boiling point, effective but can be difficult to remove. |
| Acetonitrile | Good to Excellent | Moderate | Lower boiling point than DMF, easier to remove. | |
| Toluene (with PTC) | Good | Moderate to Slow | Less toxic and less expensive; requires a phase-transfer catalyst for good efficiency. | |
| Catalyst | None | Lower | Slower | Reaction proceeds but may require harsher conditions. |
| TBAB (PTC) | Higher | Faster | Significantly improves reaction rate, especially in biphasic or non-polar solvent systems. utahtech.edu | |
| Temperature | Room Temp | Lower | Very Slow | Generally too slow for practical synthesis. |
| 60-80 °C | Optimal | Moderate | A good balance between reaction rate and minimizing side reactions. | |
| Reflux | High | Fast | May increase by-products depending on the solvent and substrate stability. |
Chemical Reactivity and Mechanistic Studies of 2 1 2 Dioxolan 2 Ylmethoxy Benzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) attached to the benzene (B151609) ring is the primary center for a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the ortho-alkoxy substituent, which can affect the electrophilicity of the carbonyl carbon.
Oxidation Pathways and Derivative Formation
The aldehyde functional group of 2-( nih.govuitm.edu.myDioxolan-2-ylmethoxy)-benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-( nih.govuitm.edu.myDioxolan-2-ylmethoxy)benzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O).
A particularly efficient and environmentally friendly method for the oxidation of benzaldehydes involves the use of hydrogen peroxide in the presence of a catalyst. For instance, benzaldehyde (B42025) itself can be converted to benzoic acid using aqueous hydrogen peroxide and a diphenyl diselenide catalyst. The reaction proceeds through the formation of peroxy intermediates. Given the structural similarities, a similar pathway is expected for 2-( nih.govuitm.edu.myDioxolan-2-ylmethoxy)-benzaldehyde.
The general mechanism for the oxidation of benzaldehydes often involves the initial formation of a hydrate, which is then attacked by the oxidizing agent. The reaction conditions can be tailored to be selective for the aldehyde group, leaving the ether linkage and the dioxolane ring intact.
Table 1: Representative Oxidation Reactions of Benzaldehydes
| Starting Material | Oxidizing Agent(s) | Product | General Observations |
| Benzaldehyde | KMnO4, H+ | Benzoic Acid | Strong oxidation, requires careful control to avoid side reactions. |
| Benzaldehyde | H2O2, (PhSe)2 | Benzoic Acid | Catalytic and greener alternative. |
| Substituted Benzaldehydes | Quinolinium Dichromate, H2SO4 | Substituted Benzoic Acids | Effective for various substituted benzaldehydes. uitm.edu.my |
Reduction Reactions to Alcohol Derivatives
The aldehyde group can be selectively reduced to a primary alcohol, yielding (2-( nih.govuitm.edu.myDioxolan-2-ylmethoxy)phenyl)methanol. This reduction is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation due to its mildness and selectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.com
The reaction mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This is followed by a workup step, typically with water or a mild acid, to protonate the resulting alkoxide and yield the primary alcohol. mnstate.edu
Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent and can also be used, but NaBH4 is generally preferred for its operational simplicity and safety. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. For some substrates, rearrangement can be an issue, but this can often be suppressed by quenching the intermediate benzyl (B1604629) alkoxide with a weak acid. nih.gov
Table 2: Common Reduction Conditions for Aldehydes
| Starting Material | Reducing Agent(s) | Solvent(s) | Product |
| Aldehyde | NaBH4 | Methanol, Ethanol | Primary Alcohol |
| Aldehyde | LiAlH4 | Diethyl ether, THF | Primary Alcohol |
Nucleophilic Addition Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition with organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.comvaia.com This reaction is a powerful tool for carbon-carbon bond formation.
For example, the reaction of 2-( nih.govuitm.edu.myDioxolan-2-ylmethoxy)-benzaldehyde with a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), followed by an acidic workup, would yield a secondary alcohol, 1-(2-( nih.govuitm.edu.myDioxolan-2-ylmethoxy)phenyl)ethanol. doubtnut.com The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation during workup yields the alcohol. nih.gov
The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the carbonyl carbon. It is crucial to perform these reactions under anhydrous conditions, as organometallic reagents are strong bases and will react with any protic solvents, such as water.
Table 3: Grignard Reaction with Benzaldehyde
| Aldehyde | Grignard Reagent | Product after Workup | Product Type |
| Benzaldehyde | Methylmagnesium bromide | 1-Phenylethanol | Secondary Alcohol |
| Benzaldehyde | Phenylmagnesium bromide | Diphenylmethanol | Secondary Alcohol |
Imine (Schiff Base) Formation and Related Transformations
Aldehydes react with primary amines to form imines, also known as Schiff bases. uitm.edu.my This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid. uitm.edu.my
The formation of an imine from 2-( nih.govuitm.edu.myDioxolan-2-ylmethoxy)-benzaldehyde would proceed by reacting it with a primary amine, for instance, aniline, in the presence of an acid catalyst and often with the removal of water to drive the equilibrium towards the product. The resulting Schiff base would contain a C=N double bond in place of the C=O double bond.
These imines are valuable intermediates in organic synthesis and can be further reduced to secondary amines or used in various cyclization reactions. The synthesis of Schiff bases from various benzaldehyde derivatives and amines has been extensively studied. researchgate.netiau.irjmchemsci.comalayen.edu.iqjournalajacr.com
Transformations Involving the 1,3-Dioxolane (B20135) Protective Group
The 1,3-dioxolane group in 2-( nih.govuitm.edu.myDioxolan-2-ylmethoxy)-benzaldehyde functions as a protecting group for a 1,2-diol (in this case, derived from glyceraldehyde or a similar precursor to the methoxy-dioxolane moiety). This group is generally stable to basic and nucleophilic conditions but can be removed under acidic conditions.
Acid-Catalyzed Hydrolysis and Deprotection Strategies
The 1,3-dioxolane ring can be hydrolyzed under acidic conditions to regenerate the corresponding diol and the aldehyde. In the case of 2-( nih.govuitm.edu.myDioxolan-2-ylmethoxy)-benzaldehyde, acidic hydrolysis would cleave the acetal (B89532), leading to the formation of 2-hydroxybenzaldehyde (salicylaldehyde) and other byproducts from the dioxolane fragment.
The mechanism of hydrolysis involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation. Nucleophilic attack by water and subsequent deprotonation steps lead to the final products. The reaction is reversible, and the removal of the aldehyde or diol can be used to drive the reaction to completion.
This deprotection strategy is a key step in multistep syntheses where the aldehyde or the diol needs to be masked during other transformations. The conditions for deprotection can be controlled to be mild enough not to affect other acid-sensitive functional groups in the molecule. For example, dilute aqueous acids such as HCl or catalysts like p-toluenesulfonic acid in the presence of water are commonly employed.
Stability of the Dioxolane Ring Under Diverse Reaction Conditions
Generally, cyclic acetals like the dioxolane ring exhibit high stability under neutral and basic conditions. libretexts.orgkhanacademy.orgorganic-chemistry.org They are resilient to attack by a wide range of nucleophiles, including organometallic reagents (like Grignard reagents), metal hydrides (like lithium aluminum hydride), and enolates. libretexts.orglibretexts.org This stability allows for selective reactions to occur at other sites of the molecule, such as the aldehyde group on the benzene ring, without affecting the protected portion.
Conversely, the dioxolane ring is characteristically labile under acidic conditions. researchgate.netorganic-chemistry.org The presence of even catalytic amounts of acid can promote hydrolysis, leading to the cleavage of the acetal and the regeneration of the constituent carbonyl (formaldehyde) and diol (ethylene glycol). masterorganicchemistry.comchemistrysteps.com The rate of this hydrolysis is highly dependent on the pH of the medium. nih.gov Strong oxidizing agents may also cleave the acetal ring, although they are generally stable to milder chromium-based reagents. organic-chemistry.org
The stability profile of the dioxolane ring in 2-( researchgate.netacs.orgDioxolan-2-ylmethoxy)-benzaldehyde under various chemical environments is summarized in the interactive table below.
| Reaction Condition | Reagent Class/Example | Stability of Dioxolane Ring | Reference |
|---|---|---|---|
| Acidic | Aqueous HCl, H₂SO₄, p-Toluenesulfonic acid (TsOH) | Labile (cleaved) | researchgate.netorganic-chemistry.org |
| Basic | NaOH, KOH, NaH, n-BuLi | Stable | libretexts.orgnih.gov |
| Nucleophilic | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | Stable | libretexts.orglibretexts.org |
| Reductive (Hydrides) | LiAlH₄, NaBH₄ | Stable | organic-chemistry.orgchemistrysteps.com |
| Oxidative (Mild) | PCC, PDC, Jones Reagent (under non-strongly acidic conditions) | Generally Stable | organic-chemistry.org |
| Oxidative (Strong) | KMnO₄ with strong Lewis acids, HClO₄ | Potentially Labile | organic-chemistry.org |
| Catalytic Hydrogenation | H₂, Pd/C | Stable | thieme-connect.de |
Elucidation of Reaction Mechanisms
The reactivity of 2-( researchgate.netacs.orgDioxolan-2-ylmethoxy)-benzaldehyde is dominated by its two primary functional groups: the aldehyde and the dioxolane acetal. Understanding the mechanisms of reactions involving this compound is key to predicting its behavior and controlling reaction outcomes.
Investigation of Rate-Determining Steps and Intermediates
The most studied reaction mechanism involving the dioxolane moiety is its acid-catalyzed hydrolysis. This reaction proceeds through a series of equilibrium steps, and the rate-determining step can vary depending on the reaction conditions and the specific structure of the acetal.
For most acetals, the rate-determining step under acidic conditions is the formation of a resonance-stabilized oxocarbenium ion. researchgate.netmasterorganicchemistry.comnih.gov The mechanism, as applied to the dioxolane ring of the title compound, is as follows:
Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (H₃O⁺), converting the hydroxyl group's equivalent into a good leaving group.
Ring Opening: The C-O bond cleaves, and the ring opens to form a hemiacetal intermediate containing a primary alcohol and an oxocarbenium ion, which is stabilized by resonance. This step is generally considered rate-limiting. researchgate.net
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: A final deprotonation step yields ethylene (B1197577) glycol and the protonated ether-linked formaldehyde, which would be further hydrolyzed.
However, for certain cyclic acetals and ketals, studies have shown that at low pH, the breakdown of the hemiacetal intermediate can become the rate-determining step. cdnsciencepub.comsci-hub.se
The key intermediates in the acid-catalyzed hydrolysis of the dioxolane ring in 2-( researchgate.netacs.orgDioxolan-2-ylmethoxy)-benzaldehyde are outlined in the table below.
| Step | Intermediate Species | Description | Reference |
|---|---|---|---|
| 1 | Protonated Dioxolane | The initial species formed upon interaction with an acid catalyst. | masterorganicchemistry.com |
| 2 | Oxocarbenium Ion | A resonance-stabilized cationic intermediate formed upon ring opening. Its formation is often the rate-determining step. | researchgate.netnih.gov |
| 3 | Hemiacetal | Formed after the nucleophilic attack of water on the oxocarbenium ion. | cdnsciencepub.com |
Stereochemical Considerations in Reactions of 2-(researchgate.netacs.orgDioxolan-2-ylmethoxy)-benzaldehyde
The aldehyde functional group in 2-( researchgate.netacs.orgDioxolan-2-ylmethoxy)-benzaldehyde is a prochiral center, meaning it can be converted into a chiral center upon reaction with a nucleophile. Therefore, stereochemical control is a significant consideration in reactions such as nucleophilic additions, reductions, and olefinations.
The Wittig reaction, which converts aldehydes to alkenes, is a prime example where stereoselectivity is crucial. The geometry of the resulting alkene (E or Z) is highly dependent on the nature of the phosphonium (B103445) ylide and the substituents on the benzaldehyde ring. wikipedia.org For semi-stabilized ylides, the E/Z selectivity can be poor, but the presence of ortho substituents on the benzaldehyde can influence the stereochemical outcome. wikipedia.orgresearchgate.net Research on ortho-halo-substituted benzaldehydes has shown that a cooperative effect between substituents on both the ylide and the aldehyde can significantly alter the Z/E ratio of the resulting stilbene (B7821643) product. researchgate.net The steric bulk of the ortho-alkoxy group in the title compound would be expected to play a role in directing the approach of the ylide, thereby influencing the stereochemistry of the product.
In other asymmetric reactions, such as the Henry reaction (nitroaldol reaction), the presence of an ortho substituent on the benzaldehyde can affect both the yield and the enantioselectivity when a chiral catalyst is used. mdpi.com Similarly, in asymmetric allylations using chiral allylboronates, the aldehyde's substitution pattern is key to achieving high enantioselectivity. nih.gov The bulky ortho substituent of 2-( researchgate.netacs.orgDioxolan-2-ylmethoxy)-benzaldehyde could enhance facial selectivity by creating a more sterically defined environment around the carbonyl group, potentially leading to higher stereochemical induction in the presence of a suitable chiral catalyst.
The table below summarizes the influence of aldehyde substituents on the stereoselectivity of the Wittig reaction, a relevant transformation for the title compound.
| Ylide Type | Substituent on Benzaldehyde | General Stereochemical Outcome | Reference |
|---|---|---|---|
| Non-stabilized (e.g., R=alkyl) | Unsubstituted | Predominantly (Z)-alkene | wikipedia.orgorganic-chemistry.org |
| Stabilized (e.g., R=EWG) | Unsubstituted | Predominantly (E)-alkene | wikipedia.orgorganic-chemistry.org |
| Semi-stabilized (e.g., R=aryl) | Unsubstituted | Poor E/Z selectivity | wikipedia.org |
| Semi-stabilized (e.g., R=aryl) | ortho-Halo | Increased (Z)-selectivity (cooperative effect) | researchgate.net |
| Non-stabilized | Aromatic (general) | Higher ratio of cis (Z) isomer compared to aliphatic aldehydes | researchgate.net |
Derivatization and Structural Modification of 2 1 2 Dioxolan 2 Ylmethoxy Benzaldehyde
Synthesis of Substituted Benzaldehyde (B42025) Derivatives with Dioxolane Functionality
The synthesis of substituted benzaldehyde derivatives that retain the dioxolane functionality often leverages the stability of the dioxolane ring, which acts as an acetal (B89532) protecting group. This protection allows for selective chemical modifications on the aromatic ring or other parts of the molecule without affecting the aldehyde group.
One primary strategy for creating substituted benzaldehyde derivatives is through directed ortho-metalation. liberty.edu This technique takes advantage of a directing group on the aromatic ring to guide the deprotonation of a specific ortho-proton with a strong base, such as butyllithium. The resulting aryl-lithium species can then react with various electrophiles to introduce new functional groups. In the case of 2-( liberty.eduijpsr.comDioxolan-2-ylmethoxy)-benzaldehyde, the alkoxy group can direct metalation to the C3 position of the benzene (B151609) ring.
Another powerful method is transition metal-catalyzed cross-coupling. rug.nl This approach can be used to form new carbon-carbon or carbon-heteroatom bonds on the aromatic ring. A general procedure involves converting the benzaldehyde derivative into an aryl halide or triflate, which can then participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. A two-step, one-pot procedure involving a stable aluminum hemiaminal as a latent aldehyde has been developed, allowing for subsequent cross-coupling with organometallic reagents to yield a variety of substituted benzaldehydes. rug.nl
The condensation of substituted benzaldehydes from the vanillin (B372448) series with diols like propane-1,2-diol in the presence of an acid catalyst also demonstrates a common method for forming the dioxolane ring itself on various benzaldehyde scaffolds. researchgate.net
| Electrophile | Functional Group Introduced | Potential Derivative |
|---|---|---|
| Iodine (I₂) | Iodo | 3-Iodo-2-( liberty.eduijpsr.comdioxolan-2-ylmethoxy)-benzaldehyde |
| N,N-Dimethylformamide (DMF) | Formyl (-CHO) | 2-( liberty.eduijpsr.comDioxolan-2-ylmethoxy)-isophthalaldehyde |
| Carbon Dioxide (CO₂) | Carboxyl (-COOH) | 3-Formyl-2-( liberty.eduijpsr.comdioxolan-2-ylmethoxy)-benzoic acid |
| Hexamethyldisilazane ((CH₃)₃Si)₂NH | Trimethylsilyl (-Si(CH₃)₃) | 3-(Trimethylsilyl)-2-( liberty.eduijpsr.comdioxolan-2-ylmethoxy)-benzaldehyde |
Creation of Novel Heterocyclic Systems (e.g., Thiazole (B1198619), Imidazole (B134444), Triazole) Incorporating Dioxolane Units
The aldehyde functional group of 2-( liberty.eduijpsr.comDioxolan-2-ylmethoxy)-benzaldehyde is a key starting point for the construction of various heterocyclic rings.
Thiazole Derivatives: Thiazoles are a significant class of heterocyclic compounds. nih.govfabad.org.tr The Hantzsch thiazole synthesis is a widely used method, which typically involves the reaction of an α-haloketone with a thioamide. jpionline.orgresearchgate.net Starting from 2-( liberty.eduijpsr.comDioxolan-2-ylmethoxy)-benzaldehyde, a common route would be a Claisen-Schmidt condensation with an appropriate ketone to form an α,β-unsaturated ketone (a chalcone (B49325) analog). This intermediate can then be halogenated and subsequently cyclized with a thioamide (e.g., thiourea) to yield a 2-aminothiazole (B372263) derivative bearing the dioxolane-functionalized phenyl group at the 4-position of the thiazole ring. Thiosemicarbazone derivatives can also react with α-bromoketones to produce thiazole derivatives. semanticscholar.org
Imidazole Derivatives: The Radziszewski synthesis is a classic method for preparing imidazoles. google.com This reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia. ijpsr.comwjpsonline.com In this scheme, 2-( liberty.eduijpsr.comDioxolan-2-ylmethoxy)-benzaldehyde serves as the aldehyde component. When reacted with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) (as a source of ammonia), it can produce 2,4,5-trisubstituted imidazoles. ijpsr.com The resulting product would be a 2-(2-( liberty.eduijpsr.comdioxolan-2-ylmethoxy)phenyl)-4,5-diphenyl-1H-imidazole. Various catalysts, including PEG-SOCl, can be employed to facilitate this synthesis efficiently in aqueous media. ijpsr.com
Triazole Derivatives: 1,2,3-Triazoles are readily synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov To utilize 2-( liberty.eduijpsr.comDioxolan-2-ylmethoxy)-benzaldehyde in this reaction, it must first be converted into a molecule containing either an azide (B81097) or a terminal alkyne. A relevant strategy involves the reaction of a similar hydroxy-benzaldehyde with propargyl bromide to introduce an alkyne functionality. cahiersmagellanes.com Applying this to the parent phenol (B47542) (2-hydroxybenzaldehyde) followed by acetalization would yield an alkyne-functionalized precursor. This alkyne can then undergo a 1,3-dipolar cycloaddition with various organic azides (R-N₃) in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazole derivatives. cahiersmagellanes.comnih.gov
| Heterocycle | General Method | Key Reagents | Resulting Structure |
|---|---|---|---|
| Thiazole | Hantzsch Synthesis | 1. Acetophenone 2. Bromine 3. Thiourea | 2-Amino-4-phenyl-5-(2-( liberty.eduijpsr.comdioxolan-2-ylmethoxy)phenyl)thiazole (hypothetical) |
| Imidazole | Radziszewski Synthesis | Benzil, Ammonium Acetate | 2-(2-( liberty.eduijpsr.comDioxolan-2-ylmethoxy)phenyl)-4,5-diphenyl-1H-imidazole ijpsr.com |
| 1,2,3-Triazole | CuAAC Click Chemistry | 1. Propargyl bromide (on precursor) 2. Phenyl azide 3. CuSO₄, Sodium Ascorbate | 1-Phenyl-4-((2-( liberty.eduijpsr.comdioxolan-2-ylmethoxy)phenoxy)methyl)-1H-1,2,3-triazole (hypothetical) cahiersmagellanes.com |
Development of Advanced Molecular Scaffolds Utilizing 2-(liberty.eduijpsr.comDioxolan-2-ylmethoxy)-benzaldehyde as a Precursor
The unique combination of a protected aldehyde, an ether linkage, and an aromatic ring makes 2-( liberty.eduijpsr.comDioxolan-2-ylmethoxy)-benzaldehyde a valuable building block for advanced molecular scaffolds. These scaffolds are foundational cores upon which more complex and functionally diverse molecules are built, particularly in materials science and medicinal chemistry.
The heterocyclic systems described in the previous section—thiazoles, imidazoles, and triazoles—are themselves crucial scaffolds. ijpsr.comnih.govnih.gov For instance, imidazole derivatives are key structures in a wide variety of natural products and pharmaceutical agents. ijpsr.com Similarly, the 1,2,3-triazole ring is remarkably stable and capable of engaging in hydrogen bonding and dipole interactions, making it an attractive linker unit in drug design. cahiersmagellanes.com
Beyond these, the precursor can be used to generate other complex systems. The aldehyde can be transformed via reactions like the Wittig reaction to create substituted alkenes, or through reductive amination to produce complex secondary and tertiary amines. These products can serve as ligands for metal complexes or as monomers for polymerization.
Furthermore, substituted benzaldehydes and their derivatives are investigated as allosteric modulators of hemoglobin, representing a class of advanced scaffolds designed to interact with biological macromolecules. google.com The strategic placement of the dioxolane methoxy (B1213986) group at the ortho position can influence the conformation and binding properties of the entire molecule, making it a key element in the rational design of such complex scaffolds.
Structure-Reactivity Relationships in Functionalized Derivatives
The chemical reactivity of derivatives synthesized from 2-( liberty.eduijpsr.comDioxolan-2-ylmethoxy)-benzaldehyde is intrinsically linked to their molecular structure. Understanding these structure-reactivity relationships is crucial for predicting reaction outcomes and designing molecules with specific properties. Key factors influencing reactivity include electronic effects of substituents, steric hindrance, and the inherent properties of the core scaffold.
Electronic Effects: Substituents on the aromatic ring significantly modulate the reactivity of the aldehyde group and the ring itself. Electron-withdrawing groups (e.g., nitro, cyano) introduced onto the benzene ring will increase the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy, alkyl) would decrease its reactivity. This principle is fundamental in condensation reactions, such as the formation of imidazoles and chalcones. ijpsr.commdpi.com Theoretical studies using Density Functional Theory (DFT) can quantify these effects by calculating reactivity descriptors like HOMO-LUMO energy gaps and molecular electrostatic potential (MESP), which help identify reactive sites in a molecule. researchgate.net
Steric Effects: The size and position of functional groups can impose steric hindrance, affecting reaction rates and selectivity. The 2-( liberty.eduijpsr.comdioxolan-2-ylmethoxy) group is relatively bulky and can influence the approach of reagents to the adjacent aldehyde group or the ortho positions of the ring. For example, in reactions involving the aldehyde, this bulky ortho substituent may favor the formation of one stereoisomer over another.
Scaffold-Dependent Reactivity: Once the benzaldehyde is converted into a new heterocyclic system, the reactivity profile of the molecule changes dramatically. For example, a study on the thia-Michael addition reactivity of cyclic chalcone analogs showed that chromanone-based derivatives were unexpectedly more reactive towards thiols than their carbocyclic tetralone counterparts. mdpi.com This highlights that the heteroatom within the scaffold (oxygen in the chromanone) can profoundly influence the electronic properties and reactivity of the α,β-unsaturated system. Similarly, the reactivity of derivatives of our title compound would depend heavily on whether it has been converted to a thiazole, imidazole, or triazole, as each ring system has a unique electronic distribution and reactivity pattern. mdpi.com
| Reaction Type | Substituent on Aromatic Ring | Effect on Reactivity | Rationale |
|---|---|---|---|
| Nucleophilic addition to aldehyde | Electron-withdrawing (e.g., -NO₂) | Increase | Increases electrophilicity of carbonyl carbon. researchgate.net |
| Nucleophilic addition to aldehyde | Electron-donating (e.g., -OCH₃) | Decrease | Decreases electrophilicity of carbonyl carbon. |
| Electrophilic aromatic substitution | Electron-withdrawing (e.g., -NO₂) | Decrease | Deactivates the aromatic ring. |
| Electrophilic aromatic substitution | Electron-donating (e.g., -OCH₃) | Increase | Activates the aromatic ring. |
| Thia-Michael Addition (on chalcone derivative) | Methyl (-CH₃) vs. Methoxy (-OCH₃) | Methyl derivative is more reactive. mdpi.com | Methoxy group's resonance donation reduces electrophilicity of the β-carbon. mdpi.com |
Spectroscopic Characterization Methodologies for 2 1 2 Dioxolan 2 Ylmethoxy Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the connectivity of atoms and the spatial relationships between them.
In the ¹H NMR spectrum of 2-( rsc.orgchemicalbook.comDioxolan-2-ylmethoxy)-benzaldehyde, distinct signals are expected for each unique proton environment. The spectrum provides definitive information on the number of different types of protons and their neighboring protons through chemical shifts (δ), integration (relative number of protons), and spin-spin coupling (multiplicity).
The aldehydic proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 10.3-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The four protons on the benzene (B151609) ring are expected to resonate in the aromatic region (δ 7.0–7.9 ppm). Specifically, the proton ortho to the aldehyde group (H6) would likely be the most downfield of the aromatic signals, appearing as a doublet of doublets around δ 7.85 ppm. The proton para to the aldehyde (H4) would also be a multiplet, likely a triplet of doublets, around δ 7.60 ppm. The other two aromatic protons (H3 and H5) would appear at higher fields within the aromatic region.
The protons of the dioxolanylmethoxy side chain exhibit characteristic signals. The methine proton of the acetal (B89532) group (-O-CH-O) is expected to appear as a triplet around δ 5.3-5.4 ppm. The adjacent methylene (B1212753) protons (-O-CH₂-) would likely resonate as a doublet around δ 4.2-4.3 ppm. The four protons of the dioxolane ring itself are expected to appear as a multiplet in the δ 3.9–4.1 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-( rsc.orgchemicalbook.comDioxolan-2-ylmethoxy)-benzaldehyde Predicted data based on analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde-H | 10.3 - 10.5 | Singlet (s) |
| Aromatic-H6 | ~7.85 | Doublet of Doublets (dd) |
| Aromatic-H4 | ~7.60 | Multiplet (m) |
| Aromatic-H5 | 7.15 - 7.25 | Multiplet (m) |
| Aromatic-H3 | 7.05 - 7.15 | Multiplet (m) |
| Acetal-CH | 5.3 - 5.4 | Triplet (t) |
| Methoxy-CH₂ | 4.2 - 4.3 | Doublet (d) |
| Dioxolane-CH₂CH₂ | 3.9 - 4.1 | Multiplet (m) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-( rsc.orgchemicalbook.comDioxolan-2-ylmethoxy)-benzaldehyde, a total of 11 distinct signals are expected, corresponding to each unique carbon atom.
The most downfield signal corresponds to the aldehydic carbonyl carbon, which is highly deshielded and typically appears around δ 190-192 ppm. docbrown.info The six aromatic carbons resonate between δ 110 and 162 ppm. The carbon atom bearing the ether linkage (C2) is expected to be the most downfield of the aromatic carbons (around δ 161 ppm), while the carbon attached to the aldehyde group (C1) would be found around δ 128 ppm. rsc.org
In the aliphatic region, the acetal carbon (-O-CH-O) is characteristically found around δ 103-104 ppm. The methylene carbon of the ether linkage (-O-CH₂-) would likely appear around δ 70-71 ppm, and the two equivalent methylene carbons of the dioxolane ring (-O-CH₂-CH₂-O-) are expected at approximately δ 65 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-( rsc.orgchemicalbook.comDioxolan-2-ylmethoxy)-benzaldehyde Predicted data based on analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 190 - 192 |
| C2 (Ar-O) | ~161 |
| C6 (Ar) | ~136 |
| C4 (Ar) | ~134 |
| C1 (Ar-CHO) | ~128 |
| C5 (Ar) | ~121 |
| C3 (Ar) | ~114 |
| Acetal-CH | 103 - 104 |
| Methoxy-CH₂ | 70 - 71 |
| Dioxolane-CH₂CH₂ | ~65 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons (e.g., H5 with H4 and H6) and within the side chain, confirming the connectivity between the methoxy (B1213986) CH₂ protons and the acetal CH proton.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments in Tables 1 and 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of different fragments of the molecule. For instance, it would show a correlation from the aldehydic proton to the aromatic C1 carbon and from the methoxy CH₂ protons to the aromatic C2 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a correlation between the protons of the -O-CH₂- group and the H3 proton on the aromatic ring, confirming the geometry and conformation of the side chain relative to the ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-( rsc.orgchemicalbook.comDioxolan-2-ylmethoxy)-benzaldehyde would be dominated by absorptions corresponding to the aldehyde, ether, and aromatic functionalities.
The most characteristic band would be the strong C=O stretching vibration of the aromatic aldehyde, expected in the region of 1680-1700 cm⁻¹. docbrown.info The presence of the aldehyde is further confirmed by two weak, but characteristic, C-H stretching bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. docbrown.info
The C-O stretching vibrations from the ether and acetal groups will produce strong, complex bands in the fingerprint region, typically between 1250 cm⁻¹ (for the aryl-alkyl ether) and 1040 cm⁻¹ (for the cyclic acetal). chemicalbook.com Aromatic C=C stretching vibrations are expected to give rise to several peaks in the 1600–1450 cm⁻¹ range, while the C-H stretching of the benzene ring would appear as sharp peaks just above 3000 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for 2-( rsc.orgchemicalbook.comDioxolan-2-ylmethoxy)-benzaldehyde Predicted data based on analogous compounds.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aldehyde C-H | Stretch | 2820 - 2850 & 2720 - 2750 | Weak |
| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Aryl Ether (C-O) | Stretch | 1230 - 1270 | Strong |
| Acetal (C-O) | Stretch | 1040 - 1150 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For 2-( rsc.orgchemicalbook.comDioxolan-2-ylmethoxy)-benzaldehyde (C₁₁H₁₂O₄), the molecular weight is 208.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 208.
The fragmentation pattern provides structural clues. Key fragmentation pathways would involve the cleavage of the ether and acetal bonds.
A prominent fragment is expected at m/z 121 , corresponding to the [M - C₄H₇O₂]⁺ ion, formed by the loss of the dioxolanylmethyl radical.
Cleavage of the C-O bond of the ether linkage could lead to a fragment ion at m/z 103 , corresponding to the [C₄H₇O₃]⁺ ion (dioxolanylmethyl cation).
Loss of the entire side chain could result in a fragment at m/z 121 , representing the 2-hydroxybenzaldehyde cation radical.
Further fragmentation of the aromatic portion can lead to characteristic benzaldehyde-related ions, such as the benzoyl cation at m/z 105 ([M-H]⁺ - C₄H₇O₂) and the phenyl cation at m/z 77 . docbrown.info
Table 4: Predicted Key Mass Spectrometry Fragments for 2-( rsc.orgchemicalbook.comDioxolan-2-ylmethoxy)-benzaldehyde Predicted data based on molecular structure and common fragmentation patterns.
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 208 | Molecular Ion [M]⁺ | [C₁₁H₁₂O₄]⁺ |
| 121 | [M - C₄H₇O₂]⁺ | [C₇H₅O₂]⁺ |
| 105 | Benzoyl Cation | [C₇H₅O]⁺ |
| 103 | Dioxolanylmethyl Cation | [C₄H₇O₃]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The chromophore in 2-( rsc.orgchemicalbook.comDioxolan-2-ylmethoxy)-benzaldehyde is the substituted benzaldehyde (B42025) system.
The spectrum is expected to show two main absorption bands characteristic of aromatic carbonyl compounds.
A strong absorption band, corresponding to a π → π * transition of the conjugated aromatic system, is expected at a maximum wavelength (λ_max) around 250-260 nm .
A weaker absorption band at a longer wavelength, typically around 310-330 nm , is attributed to the formally forbidden n → π * transition of the carbonyl group's non-bonding electrons. The ortho-alkoxy substituent may cause a slight bathochromic (red) shift compared to unsubstituted benzaldehyde.
These absorption characteristics are useful for quantitative analysis and for monitoring reactions involving the chromophore.
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Raman Spectroscopy)
Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. This energy difference, known as the Raman shift, is characteristic of specific molecular bonds and functional groups, providing a unique "fingerprint" for the compound.
Expected Raman Spectral Features of 2-( mdpi.comijeijournal.comDioxolan-2-ylmethoxy)-benzaldehyde:
The Raman spectrum of the title compound can be conceptually divided into contributions from the benzaldehyde ring, the aldehyde group, the dioxolane ring, and the ether linkage.
Benzaldehyde Ring Vibrations: The aromatic ring will exhibit several characteristic Raman bands. The C-C stretching vibrations within the benzene ring are expected in the 1400-1625 cm⁻¹ region. mdpi.com The ring breathing mode, a symmetric vibration of the entire ring, typically gives a strong and sharp band. The substitution pattern on the ring influences the exact position and number of these bands. For 2-substituted benzaldehydes, characteristic in-plane and out-of-plane C-H bending vibrations are also expected.
Aldehyde Group Vibrations: The aldehyde group provides some of the most characteristic vibrational modes. The C=O stretching vibration is a strong band in the IR spectrum and is also Raman active, typically appearing in the 1685–1705 cm⁻¹ range for aromatic aldehydes where conjugation to the benzene ring lowers the frequency compared to aliphatic aldehydes. pressbooks.pub The aldehyde C-H stretching vibration is also a key marker, though its Raman intensity can vary.
Dioxolane Ring Vibrations: The 1,3-dioxolane (B20135) ring has its own set of characteristic vibrations. These include C-O and C-C stretching modes, as well as various bending and rocking motions of the CH₂ groups. The symmetric stretching of the C-O-C bonds within the acetal group is expected to be Raman active.
Ether Linkage (CH₂-O-Ar): The stretching vibrations of the ether linkage (C-O-C) are also anticipated in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.
The following table summarizes the expected characteristic Raman shifts for the key functional groups in 2-( mdpi.comijeijournal.comDioxolan-2-ylmethoxy)-benzaldehyde, based on data from related compounds.
| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3000 - 3100 | ias.ac.in |
| Aldehyde C-H Stretch | 2650 - 2880 | docbrown.info |
| Carbonyl (C=O) Stretch | ~1700 | docbrown.info |
| Aromatic C=C Stretch | 1440 - 1625 | docbrown.info |
| Dioxolane Ring Vibrations | 800 - 1200 | ijeijournal.com |
| Ether (C-O-C) Stretch | 1000 - 1300 | ijeijournal.com |
In the absence of an experimental spectrum, computational studies are invaluable. DFT calculations can model the vibrational frequencies and Raman intensities of the molecule. ijeijournal.com By comparing the calculated spectrum with experimental data from structurally similar compounds, such as 2-methoxybenzaldehyde, a reliable assignment of the vibrational modes of 2-( mdpi.comijeijournal.comDioxolan-2-ylmethoxy)-benzaldehyde can be achieved. mdpi.com These theoretical approaches, combined with the empirical understanding of group frequencies, allow for a comprehensive structural confirmation.
Theoretical and Computational Studies on 2 1 2 Dioxolan 2 Ylmethoxy Benzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule at the electronic level. For 2-(Dioxolan-2-ylmethoxy)-benzaldehyde, DFT methods like B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform geometry optimization and calculate a wide range of molecular properties.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons. For a compound like 2-(Dioxolan-2-ylmethoxy)-benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich substituted aromatic ring.
LUMO: Indicates the ability to accept electrons. The LUMO is anticipated to be distributed over the benzaldehyde (B42025) portion of the molecule, particularly the carbonyl group, which is electrophilic in nature.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.
These calculations would also yield a Molecular Electrostatic Potential (MEP) map, which visually represents the electron density distribution and helps in identifying sites susceptible to electrophilic and nucleophilic attack.
| Parameter | Description | Anticipated Localization on 2-(Dioxolan-2-ylmethoxy)-benzaldehyde |
| HOMO | Highest Occupied Molecular Orbital | Primarily on the substituted benzene (B151609) ring |
| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the benzaldehyde group (C=O) |
| Energy Gap (ΔE) | Difference in energy between HOMO and LUMO | Determines chemical reactivity and kinetic stability |
Conformational Analysis and Energetic Stability
The flexibility of the ether linkage and the dioxolane ring in 2-(Dioxolan-2-ylmethoxy)-benzaldehyde allows for multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional structure (the global minimum on the potential energy surface) and other low-energy conformers.
This process typically involves systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy for each conformation. The results would reveal the most probable shapes the molecule adopts, which is crucial for understanding its interactions with other molecules. Studies on similar molecules have shown that planar structures can be stabilized by favorable π→π* orbital interactions.
Prediction of Spectroscopic Properties and Validation with Experimental Data
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation of the computed structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts are often plotted against experimental values to establish a correlation, which helps in the accurate assignment of spectral peaks.
IR Spectroscopy: The vibrational frequencies can be calculated from the optimized geometry. These theoretical frequencies are typically scaled by an appropriate factor to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental IR spectra.
| Spectroscopic Technique | Computational Method | Predicted Information |
| NMR | GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C chemical shifts |
| IR | Frequency Calculation (e.g., at B3LYP/6-311G level) | Vibrational frequencies corresponding to functional groups |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations would allow for the exploration of the conformational landscape of 2-(Dioxolan-2-ylmethoxy)-benzaldehyde in a more comprehensive manner than static conformational analysis.
By simulating the molecule in an explicit solvent (like water or an organic solvent), one can observe how the solvent molecules interact with the compound and influence its conformational preferences and flexibility. Programs like AMBER are widely used for such simulations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry can elucidate the step-by-step mechanism of chemical reactions. For 2-(Dioxolan-2-ylmethoxy)-benzaldehyde, one could model reactions such as its synthesis or its participation in further chemical transformations, like aldol (B89426) condensations.
This involves locating the transition state structures for each step of the reaction and calculating the activation energies. This information helps in understanding the reaction kinetics and predicting the most favorable reaction pathway. Studies on similar cycloaddition reactions have used DFT to examine whether a reaction is concerted or stepwise by analyzing the potential energy surface.
In Silico Design and Prediction of Novel Derivatives' Reactivity
The structure of 2-(Dioxolan-2-ylmethoxy)-benzaldehyde can serve as a scaffold for designing new derivatives with potentially enhanced properties. In silico methods allow for the rapid evaluation of these hypothetical derivatives without the need for immediate synthesis.
By making systematic modifications to the parent structure (e.g., adding or changing substituent groups on the benzene ring), researchers can calculate the properties of these new molecules. This could involve predicting their reactivity through FMO analysis or their potential as inhibitors by docking them into the active sites of enzymes. This approach is common in drug discovery, where derivatives of a lead compound are designed and evaluated computationally.
Applications of 2 1 2 Dioxolan 2 Ylmethoxy Benzaldehyde in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate and Building Block
In organic synthesis, 2-( nih.govuchicago.eduDioxolan-2-ylmethoxy)-benzaldehyde serves as a highly versatile synthetic intermediate. sinfoochem.com An intermediate is a molecule that is formed from reactants and reacts further to give the desired products of a chemical reaction. The structure of this compound is bifunctional; it possesses a free aldehyde group that can readily participate in a wide array of chemical reactions, such as nucleophilic additions, Wittig reactions, and reductive aminations. Simultaneously, it contains a protected functional group at the ortho position. This dual-functionality allows it to act as a building block, a molecule incorporated into a larger structure during synthesis. For instance, similar to how other substituted aromatic compounds are used as building blocks for pharmaceuticals and agrochemicals, this compound can introduce a specific ortho-substituted phenyl ring into a target molecule. sostie.com
Development of Complex Organic Molecules and Novel Molecular Architectures
The synthesis of complex organic molecules is a central theme in modern chemistry, aiming to construct novel structures with unique properties. lkouniv.ac.in Benzaldehyde (B42025) and its derivatives are fundamental precursors in this endeavor. For example, research has shown the synthesis of complex (benzyloxy)benzene scaffolds via O-alkylation and intricate heterocyclic compounds like benzo[e] nih.govuchicago.eduoxazine derivatives through multi-component condensation reactions starting from substituted benzaldehydes. mdpi.comoiccpress.com
Following these established synthetic pathways, 2-( nih.govuchicago.eduDioxolan-2-ylmethoxy)-benzaldehyde is an ideal starting material for building novel molecular architectures. The aldehyde functional group can be used as a reactive handle to construct larger assemblies, while the protected ortho-substituent can be carried through multiple synthetic steps. This protected group can be removed at a later stage to reveal a reactive hydroxyl group, enabling further cyclization or functionalization, thereby leading to complex polycyclic or macrocyclic structures that would be difficult to synthesize using other methods.
| Precursor Type | Example of Complex Molecule Synthesized | Synthetic Approach |
| Benzyloxybenzaldehyde Derivatives | Selective ALDH1A3 Inhibitors | O-alkylation, Esterification mdpi.com |
| Substituted Benzaldehydes | (5-hydroxy-2,4-diphenyl-2H-benzo[e] nih.govuchicago.eduoxazin-3(4H)-yl)(phenyl)methanone Derivatives | One-Pot, Four-Component Condensation oiccpress.com |
| Aryl-Thiazole Aldehydes | Potent Anticancer Agents (Tubulin Polymerization Inhibitors) | Wittig Reaction, Grignard Reactions nih.gov |
Utility in Protective Group Chemistry for Sensitive Carbonyl Functionalities
Protecting groups are essential tools in organic synthesis, used to temporarily mask a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. uchicago.edu The 1,3-dioxolane (B20135) moiety in 2-( nih.govuchicago.eduDioxolan-2-ylmethoxy)-benzaldehyde is a classic example of a protecting group, specifically an acetal (B89532). organic-chemistry.orgsynarchive.com This acetal protects a carbonyl group, which in this case is part of the methoxy-linked side chain.
The primary utility of this internal protection is that it allows chemists to perform a wide range of reactions on the free aldehyde group of the benzaldehyde ring without affecting the protected functionality. organic-chemistry.org Dioxolanes are stable under basic, nucleophilic, and reductive conditions, which are common for modifying aldehydes. uchicago.eduorganic-chemistry.org After the desired transformations on the benzaldehyde group are complete, the dioxolane can be selectively removed under acidic conditions (hydrolysis) to reveal the original carbonyl or hydroxyl group, which can then be used in subsequent synthetic steps. uchicago.edu This strategy of selective protection and deprotection is fundamental to the synthesis of multifunctional molecules.
Precursor in the Research and Development of Agrochemical and Pharmaceutical Intermediates
The development of new pharmaceuticals and agrochemicals often relies on the availability of specialized chemical precursors. Benzaldehyde derivatives are frequently used as starting materials for the synthesis of biologically active compounds. sostie.com For example, benzyloxybenzaldehyde derivatives have been used to create potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer. mdpi.com Similarly, other complex benzaldehyde-derived structures form the basis of new anticancer agents. nih.gov
2-( nih.govuchicago.eduDioxolan-2-ylmethoxy)-benzaldehyde fits the profile of a valuable precursor for such research. Its structure provides a specific substitution pattern—an ortho-alkoxybenzaldehyde—that is a common motif in pharmacologically active molecules. By utilizing this compound, medicinal chemists can synthesize a range of derivatives to explore as potential drug candidates or as intermediates for more complex active pharmaceutical ingredients (APIs). sostie.com
Integration into Polymer and Resin Synthesis Research
Benzaldehyde and its derivatives are important monomers in the production of certain polymers and resins, particularly novolac phenolic resins. researchgate.net In these syntheses, the aldehyde reacts with phenol (B47542) or its derivatives in the presence of an acid catalyst to form a polymer chain linked by methylene (B1212753) bridges. google.com This process is used to create thermosetting plastics with high thermal stability and chemical resistance.
2-( nih.govuchicago.eduDioxolan-2-ylmethoxy)-benzaldehyde can be integrated into such polymerization reactions. Using it in place of or in addition to other aldehydes would result in a novolac-type resin with pendant dioxolanylmethoxy groups along the polymer backbone. researchgate.netcnrs.fr These groups could serve several purposes: they could modify the physical properties of the resulting polymer, such as its solubility or thermal behavior. Alternatively, the dioxolane protecting groups could be removed post-polymerization to generate reactive hydroxyl sites along the chain, allowing for further cross-linking or grafting of other molecules to create functionalized materials.
Design and Synthesis of Benzaldehyde Derivatives for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis of a series of structurally related compounds (analogues) to determine how specific chemical features affect their biological activity. nih.gov This systematic approach helps in optimizing a lead compound to enhance its potency and selectivity while minimizing side effects.
2-( nih.govuchicago.eduDioxolan-2-ylmethoxy)-benzaldehyde is an excellent platform for generating a library of derivatives for SAR studies. The aldehyde group can be readily converted into a wide variety of other functional groups or used to connect the phenyl ring to different chemical scaffolds. mdpi.comresearchgate.net Researchers can synthesize a series of analogues where the ortho-substituent remains constant while the rest of the molecule is varied. nih.gov The resulting compounds can then be tested in biological assays to build a comprehensive SAR model, guiding the design of more effective therapeutic agents. oiccpress.com
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Efficient Transformations of 2-(rsc.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde
The aldehyde and the dioxolane-protected ether functionalities of 2-( rsc.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde offer multiple sites for catalytic transformations. Future research is poised to explore a variety of catalytic systems to unlock the synthetic potential of this molecule.
One promising area is the development of asymmetric catalytic reactions . The aldehyde group can participate in a range of enantioselective additions, such as aldol (B89426), Henry, and cyanation reactions, to generate chiral products. Research into chiral organocatalysts, including proline derivatives and N-heterocyclic carbenes (NHCs), could lead to highly stereocontrolled transformations. For instance, multicatalytic, asymmetric Michael/Stetter reactions, which have been successfully applied to salicylaldehydes and electron-deficient alkynes, could be adapted for 2-( rsc.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde to produce complex benzofuranone products. acs.org
Furthermore, the development of catalysts for the chemoselective hydrogenation of the aldehyde group in the presence of the dioxolane ring is a significant research avenue. While noble metal catalysts are effective, the focus is shifting towards more sustainable and earth-abundant metal catalysts. Iron and manganese-based pincer complexes have shown remarkable activity and selectivity in the hydrogenation of aldehydes and could be explored for the reduction of 2-( rsc.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde to the corresponding alcohol. rsc.orgrsc.org
Another area of interest is the catalytic C-H functionalization of the aromatic ring. While the ortho position to the aldehyde is blocked, the other positions on the benzene (B151609) ring could be targeted for functionalization. Palladium-catalyzed C-H hydroxylation of benzaldehydes using transient directing groups has been demonstrated and could potentially be applied to introduce new functionalities to the molecule. sigmaaldrich.com
| Catalytic Transformation | Potential Catalyst Type | Potential Product Class |
| Asymmetric Aldol Reaction | Chiral Organocatalysts (e.g., Proline) | Chiral β-hydroxy aldehydes |
| Asymmetric Michael/Stetter Reaction | Amine and N-Heterocyclic Carbene (NHC) | Chiral Benzofuranones |
| Chemoselective Hydrogenation | Iron or Manganese Pincer Complexes | 2-( rsc.orgnih.govDioxolan-2-ylmethoxy)-benzyl alcohol |
| C-H Arylation/Halogenation | Palladium(II) with Transient Directing Groups | Multi-substituted Benzaldehyde (B42025) Derivatives |
Green Chemistry Approaches in the Synthesis and Reactions of the Compound
The principles of green chemistry are increasingly guiding synthetic methodologies, and the synthesis and transformations of 2-( rsc.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde are ripe for such innovations.
A key focus will be the development of greener oxidation protocols for the aldehyde group. Traditional oxidation methods often rely on stoichiometric amounts of hazardous heavy metal oxidants. acs.org Alternative approaches using molecular oxygen from the air as the primary oxidant, catalyzed by organic molecules like N-heterocyclic carbenes or photocatalysts such as thioxanthenone, present a more sustainable pathway to the corresponding carboxylic acid. acs.orgresearchgate.net The use of hydrogen peroxide as a green oxidant, potentially activated by ultrasound, is another promising avenue that has shown success in the oxidation of benzyl (B1604629) alcohol to benzaldehyde. nih.govnih.gov
The synthesis of 2-( rsc.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde itself can be improved through solvent-free or green solvent-based methods . For example, the Claisen-Schmidt condensation, a common reaction for forming chalcones from benzaldehydes, has been successfully performed using grinding techniques without any solvent. capes.gov.br Exploring such mechanochemical methods for reactions involving 2-( rsc.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde could significantly reduce solvent waste.
Furthermore, the use of biocatalysis represents a significant opportunity. Enzymes such as alcohol dehydrogenases or aldehyde dehydrogenases could be employed for the selective reduction or oxidation of the aldehyde group under mild, aqueous conditions.
| Green Chemistry Approach | Target Reaction | Potential Benefits |
| Photocatalytic Oxidation | Aldehyde to Carboxylic Acid | Use of air as oxidant, mild conditions |
| Ultrasound-assisted Oxidation | Aldehyde to Carboxylic Acid | Enhanced reaction rates, use of H₂O₂ |
| Mechanochemistry (Grinding) | Condensation Reactions | Solvent-free, reduced waste |
| Biocatalysis | Reduction/Oxidation of Aldehyde | High selectivity, aqueous media, mild conditions |
Exploration of Advanced Materials Science Applications Beyond Traditional Organic Synthesis
The unique structural features of 2-( rsc.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde make it an attractive monomer or functional building block for the creation of advanced materials.
The aldehyde functionality can be utilized in the synthesis of functional polymers . For instance, it can be incorporated into polymer chains via polymerization of a vinyl-substituted precursor or by post-polymerization modification. Benzaldehyde-functionalized polymer vesicles have been created and their reactivity demonstrated through cross-linking and functionalization. youtube.com Such polymers could be designed to be stimuli-responsive , where the cleavage of the dioxolane protecting group under acidic conditions would unmask the catechol moiety, leading to changes in polymer properties like solubility or self-assembly. nih.govrsc.orgnsf.govescholarship.orgresearchgate.net
The dioxolane group itself is a component of interest in polymer science. Poly(1,3-dioxolane) is a chemically recyclable polymer, and the synthesis of ultra-high-molecular-weight poly(dioxolane) has been reported to yield materials with excellent mechanical properties. acs.orgacs.orgresearchgate.net Incorporating the 2-( rsc.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde moiety into such polymer backbones could lead to novel recyclable and functional materials.
Furthermore, the molecule could serve as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs) . Benzaldehyde derivatives have been used to create porous coordination polymers with interesting magnetic and sorption properties. rsc.orgillinois.edursc.orgrsc.org The ability of the deprotected catechol to chelate metal ions could be exploited to create novel MOFs with catalytic or sensing capabilities.
| Material Type | Potential Role of the Compound | Emerging Application |
| Functional Polymers | Monomer or Functional Pendant Group | Drug delivery, smart coatings |
| Stimuli-Responsive Polymers | Acid-labile Protecting Group | Triggered release systems, sensors |
| Recyclable Polymers | Component of Poly(dioxolane) Backbone | Sustainable plastics |
| Coordination Polymers/MOFs | Ligand | Gas storage, catalysis, sensing |
Interdisciplinary Research Synergies Involving 2-(rsc.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde
The diverse reactivity and potential applications of 2-( rsc.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde create opportunities for collaboration across different scientific fields.
In the area of chemical biology , the compound could be used to develop novel chemical probes. The aldehyde group can react with specific amino acid residues in proteins, and the dioxolane group offers a handle for introducing reporter tags or other functionalities. The development of activity-based sensors for enzymes that metabolize aldehydes is an active area of research where derivatives of this compound could be valuable. researchgate.net
The potential for this molecule to be incorporated into stimuli-responsive materials opens up avenues for collaboration with biomedical engineers. For example, polymers that release a therapeutic agent upon a change in pH could be designed for targeted drug delivery. nih.govrsc.orgnsf.govescholarship.orgresearchgate.net
In the field of supramolecular chemistry , the interplay of the aromatic ring, the ether linkages, and the aldehyde group can be exploited to design complex molecular architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. The study of the self-assembly of this molecule and its derivatives could lead to the development of new gels, liquid crystals, or other soft materials.
Finally, in the realm of sensor technology , the aldehyde group can be a recognition site for various analytes. For instance, fluorescent sensors for benzaldehyde have been developed using metal-organic frameworks. By functionalizing 2-( rsc.orgnih.govDioxolan-2-ylmethoxy)-benzaldehyde with a fluorophore, it may be possible to create novel sensors with tailored properties.
| Interdisciplinary Field | Potential Application | Collaborative Goal |
| Chemical Biology | Chemical Probes | Studying enzyme activity and protein labeling |
| Biomedical Engineering | Stimuli-Responsive Drug Delivery | Developing targeted therapeutic systems |
| Supramolecular Chemistry | Self-Assembling Systems | Creating novel soft materials |
| Sensor Technology | Molecular Recognition | Designing selective and sensitive chemical sensors |
Q & A
Q. What are the established synthetic routes for 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde?
The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-hydroxybenzaldehyde can react with bis(2,2′-dichloroethyl)ether in N,N-dimethylformamide (DMF) under nitrogen gas, followed by purification via recrystallization . Similar methods are used for dioxolane-containing benzaldehydes, where hydroxybenzaldehyde derivatives are alkylated with halogenated ethers in polar aprotic solvents . Key steps include inert atmosphere control to prevent oxidation and post-reaction purification using column chromatography or vacuum filtration.
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on a combination of:
- NMR spectroscopy : Distinct aldehyde proton signals (δ ~10 ppm in H-NMR) and dioxolane methine/methylene resonances (δ ~4.5–5.5 ppm) .
- X-ray crystallography : Reveals dihedral angles between aromatic rings (e.g., 78.31° in related dialdehydes) and intermolecular interactions like CH-π stacking or hydrogen bonding .
- IR spectroscopy : Confirms aldehyde C=O stretching (~1700 cm) and ether C-O-C vibrations (~1100 cm) .
Q. What are the primary applications of this compound in academic research?
It serves as a precursor for:
- Macrocyclic compounds : Condensation with polyamines (e.g., ethylenediamine) forms [1 + 1] or [2 + 2] macrocycles via Schiff base reactions, useful in supramolecular chemistry .
- Heterocyclic synthesis : Reacts with hydrazines or aminopyridines to form triazoles or imine-linked frameworks, as seen in benzoxazine and triazolopyridine syntheses .
Advanced Research Questions
Q. How do crystallographic studies inform the conformational flexibility of this compound?
Q. What mechanistic insights exist for its condensation reactions with polyamines?
The aldehyde group undergoes nucleophilic attack by primary amines, forming imine intermediates. Reaction rates depend on:
- Solvent polarity : DMF or ethanol enhances imine stability via hydrogen bonding .
- Acid catalysis : Acetic acid (10 drops) protonates the carbonyl oxygen, accelerating Schiff base formation .
- Steric effects : Bulky amines may require longer reaction times or elevated temperatures to overcome steric hindrance.
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies between calculated and observed NMR/IR peaks may arise from:
- Tautomerism : Aldehyde-enol tautomers in polar solvents can split H-NMR signals. Verify via deuterated solvent swaps (e.g., DMSO-d6 vs. CDCl3) .
- Crystallographic disorder : X-ray refinements (e.g., R factor < 0.07) can identify disordered atoms or thermal motion artifacts .
- Elemental analysis : Cross-check C/H/N ratios to rule out impurities or hydration .
Q. What green chemistry approaches optimize its synthesis?
Advanced methods include:
- One-pot processes : Combining cyclization and halogenation steps reduces solvent waste, as demonstrated for related isoindole derivatives .
- Catalytic systems : Sodium hypochlorite pentahydrate in ethanol enables oxidative cyclization with minimal byproducts .
- Solvent-free grinding : Mechanochemical synthesis (e.g., with 2-aminobenzyl alcohol) achieves high yields (>90%) without solvents, applicable to benzaldehyde derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
